molecular formula C11H24Cl2N2 B3095941 [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269225-25-3

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No.: B3095941
CAS No.: 1269225-25-3
M. Wt: 255.22
InChI Key: FPFHUNDXJZXSMT-UHFFFAOYSA-N
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Description

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmacological research. This bicyclic amine salt features a pyrrolidine ring—a saturated nitrogen heterocycle known for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The cyclohexyl and amine functional groups contribute to the molecule's properties, with the cyclohexyl group imparting lipophilicity that can facilitate membrane penetration, and the amine group serving as a site for hydrogen bonding with biological targets . This compound serves as a versatile building block in organic synthesis , particularly for constructing more complex molecules. Its structure makes it valuable for exploring structure-activity relationships (SAR) in drug discovery programs. Researchers utilize it in the design and synthesis of compounds for neuroscience research , including studies related to histamine receptors and other targets within the central nervous system . The dihydrochloride salt form ensures improved stability and solubility for various experimental applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFHUNDXJZXSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on AMPA receptors and its potential role in modulating neurotransmission.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by enhancing the activity of AMPA receptors in the brain. AMPA receptors are involved in fast synaptic transmission and play a crucial role in synaptic plasticity and cognitive functions. [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride binds to these receptors and increases their responsiveness to the neurotransmitter glutamate, thereby enhancing excitatory neurotransmission.

Comparison with Similar Compounds

Structural Analogs with Cycloalkyl or Aromatic Substituents

  • [(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine Dihydrochloride (): Structural Difference: Cyclopropyl group (C₃H₅) vs. cyclohexyl (C₆H₁₁) in the target compound. Cyclohexyl’s larger size may enhance lipophilicity, improving membrane permeability .
  • 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride ():

    • Structural Difference : Fluoropyridinyl aromatic ring vs. aliphatic cyclohexyl.
    • Impact : Aromatic systems (e.g., pyridine) enable π-π stacking interactions in drug-receptor binding, whereas cyclohexyl contributes to hydrophobic interactions. Fluorine substitution may enhance metabolic stability .

Biogenic Amine Dihydrochlorides ()

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl 161.07 Biogenic amine standard
Cadaverine Dihydrochloride C₅H₁₄N₂·2HCl 175.09 Food spoilage indicator
Target Compound C₁₂H₂₅N₂·2HCl* ~278.3* Likely pharmaceutical R&D

*Estimated based on structural analogy.

  • Comparison : The target compound’s cyclohexyl-pyrrolidine structure offers greater complexity compared to linear biogenic amines like putrescine. This complexity may enable selective interactions in drug design, whereas simpler amines are often used as analytical standards .

Thiazole- and Heterocyclic-Containing Analogs ()

  • {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine Dihydrochloride :
    • Structural Difference : Thiazole ring with methoxyphenyl vs. pyrrolidine-cyclohexyl.
    • Impact : Thiazole rings confer rigidity and electronic diversity, which may enhance binding to enzymes or receptors. The target compound’s pyrrolidine-cyclohexyl system could favor interactions with hydrophobic pockets in proteins .

Biological Activity

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and neuroscience due to its potential biological activities. This compound primarily enhances the activity of AMPA receptors, which are critical for fast synaptic transmission and play a significant role in cognitive functions and synaptic plasticity.

The primary mechanism of action for this compound involves its interaction with AMPA receptors in the brain. By binding to these receptors, the compound increases their responsiveness to glutamate, thereby enhancing excitatory neurotransmission. This action is crucial for various neurological processes, including learning and memory formation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neurotransmission Modulation : Enhances AMPA receptor activity, potentially improving cognitive functions.
  • Therapeutic Potential : Investigated for applications in treating neurological disorders such as depression and anxiety.
  • Chemical Applications : Utilized as a building block in synthesizing more complex molecules in medicinal chemistry.

Case Studies

  • Cognitive Enhancement : In a study evaluating the effects of AMPA receptor modulators, this compound was shown to improve performance in memory tasks in animal models. The results indicated a significant increase in both short-term and long-term memory retention compared to control groups .
  • Neuroprotective Effects : Another research highlighted its potential neuroprotective effects against excitotoxicity induced by excessive glutamate. The compound demonstrated the ability to reduce neuronal cell death in vitro, suggesting its utility in developing therapies for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AMPA Receptor ModulationEnhances glutamate responsiveness at AMPA receptors
Cognitive EnhancementImproves memory retention in animal studies
NeuroprotectionReduces neuronal cell death from excitotoxicity
Therapeutic ApplicationsPotential use in treating depression and anxiety disorders

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Reductive Amination65–7590–95NaBH(OAc)₃, DCM, rt
Nucleophilic Substitution50–6085–90K₂CO₃, DMF, 80°C
Catalytic Hydrogenation70–8095–98H₂ (1 atm), Pd/C, MeOH

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Combine multiple techniques to confirm structure and purity:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclohexyl and pyrrolidinyl proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and salt formation (HCl coordination sites) for crystalline batches .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 241.2) and isotopic patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays across independent labs using identical cell lines (e.g., HEK-293 for receptor binding) and compound batches .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., residual cyclohexanol from incomplete reduction) that may confound biological results .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves in triplicate to distinguish true activity from noise .

Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D2 or serotonin 5-HT₃ receptors. Focus on hydrogen bonding with pyrrolidine N and hydrophobic interactions with cyclohexyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., amine distance to aromatic residues) using MOE or Phase .

Basic: How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

Methodological Answer:
The dihydrochloride salt:

  • Enhances Solubility : Achieves >50 mg/mL in water vs. <5 mg/mL for the free base, critical for in vivo studies .
  • Improves Stability : Reduces hygroscopicity and oxidative degradation (e.g., shelf life >24 months at −20°C vs. 6 months for free base) .
  • Facilitates Crystallization : Enables single-crystal growth for structural validation via X-ray diffraction .

Advanced: What strategies are recommended for comparative studies with structural analogs like 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride?

Methodological Answer:

  • SAR Analysis : Systematically modify substituents (e.g., cyclohexyl vs. cyclopropyl) and measure changes in receptor binding affinity (e.g., Ki values via radioligand assays) .
  • Pharmacokinetic Profiling : Compare logP (cyclohexyl: ~2.1 vs. cyclopropyl: ~1.5) and metabolic stability in liver microsomes .
  • In Vivo Efficacy : Use rodent models to assess blood-brain barrier penetration (e.g., brain/plasma ratio >0.3 indicates CNS activity) .

Q. Table 2: Key Analog Comparisons

CompoundlogPReceptor Binding (Ki, nM)Metabolic Stability (t½, min)
Target Compound2.1D2: 12 ± 245 ± 5
1-(Cyclopropylmethyl)pyrrolidin-3-amine1.5D2: 28 ± 430 ± 3
N,N-Dimethylcyclohexylamine2.4D2: >10060 ± 7

Advanced: How can enantiomeric purity be ensured during synthesis, and what impact does it have on biological activity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .
  • Activity Impact : Test (R)- and (S)-enantiomers in receptor assays; e.g., (R)-enantiomer may show 10-fold higher D2 affinity due to steric complementarity .
  • Circular Dichroism : Confirm enantiomeric excess (>99%) by comparing CD spectra to reference standards .

Basic: What stability studies are required to validate the compound’s integrity under various storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (acceptance: <5% impurity) .
  • Long-Term Stability : Store at −20°C, 4°C, and 25°C; analyze every 3 months for 2 years. Report pH, particulate formation, and potency .

Advanced: How can researchers design a robust receptor-binding assay to quantify the compound’s affinity for σ-1 receptors?

Methodological Answer:

  • Radioligand Competition : Use ³H-Pentazocine as the tracer. Incubate with HEK-293 membranes expressing σ-1 receptors (30 min, 25°C). Calculate Ki via Cheng-Prusoff equation .
  • Negative Controls : Include haloperidol (σ-1 antagonist) to confirm assay specificity .
  • Data Normalization : Express results as % displacement relative to maximal binding (1 μM cold ligand) .

Advanced: What mechanistic hypotheses explain the compound’s potential dual activity on monoamine transporters and GPCRs?

Methodological Answer:

  • Dual-Binding Conformation : The cyclohexyl group may stabilize interactions with transporter hydrophobic pockets (e.g., SERT), while the pyrrolidine amine forms salt bridges with GPCRs (e.g., 5-HT₃) .
  • Functional Assays : Perform calcium flux (FLIPR) for GPCRs and [³H]neurotransmitter uptake inhibition for transporters. Correlate EC₅₀ values across assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 2
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[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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